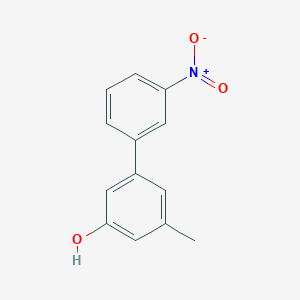
5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% (FMMP) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. FMMP has a wide range of uses, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as a therapeutic agent in medicine.
Applications De Recherche Scientifique
5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in biochemistry, and as a therapeutic agent in medicine. In addition, 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% has been used as a reagent in organic synthesis, as a solvent for chromatography, and as a dye in spectroscopy.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in biochemistry by increasing the rate of reactions. It is also believed to act as a solvent by increasing the solubility of compounds in solution. Additionally, it is believed to act as a therapeutic agent by binding to and inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% are not yet fully understood. However, it is believed to have some effects on the body, such as increasing the rate of metabolism and decreasing inflammation. Additionally, it is believed to have some effects on the brain, such as increasing the production of neurotransmitters and enhancing cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is highly soluble in both organic and aqueous solvents, making it suitable for use in a variety of experiments. However, 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% also has some limitations for use in laboratory experiments. It is highly reactive and can cause unwanted side reactions, and it is toxic in large doses.
Orientations Futures
There are several potential future directions for the research and development of 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95%. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, researchers could investigate the use of 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Additionally, researchers could investigate the use of 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% as a catalyst in biochemistry and as a therapeutic agent in medicine. Finally, researchers could investigate the use of 5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% as a dye in spectroscopy and as a reagent in organic synthesis.
Méthodes De Synthèse
5-(2-Fluoro-5-methoxyphenyl)-3-methylphenol, 95% can be synthesized through several different methods, including the Williamson ether synthesis, the Grignard reaction, and the Stetter reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alkoxide to form an ether. The Grignard reaction involves the reaction of an alkyl halide and a metal salt to form an alkyl magnesium halide, which is then reacted with an alcohol to form an ether. The Stetter reaction involves the reaction of an alkyl halide, an aldehyde, and a base to form an ether.
Propriétés
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-5-10(7-11(16)6-9)13-8-12(17-2)3-4-14(13)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTWACJCSJJIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683840 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-02-6 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














